1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C23H23N7. It is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core, a piperazine ring, and a dimethylpyrimidine moiety
Preparation Methods
The synthesis of 1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]benzimidazole core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine ring: This step involves the reaction of the pyrido[1,2-a]benzimidazole core with a piperazine derivative.
Attachment of the dimethylpyrimidine moiety: This is done through a substitution reaction where the dimethylpyrimidine group is introduced to the piperazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine moieties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds such as:
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine: This compound shares the dimethylpyrimidine and piperazine moieties but lacks the pyrido[1,2-a]benzimidazole core.
Imatinib: A well-known therapeutic agent with a piperazine ring, used in the treatment of leukemia.
1-(2-Pyrimidyl)piperazine: A simpler piperazine-based derivative used in various chemical syntheses.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N7 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H27N7/c1-5-19-18(4)20(15-26)23-29-21-8-6-7-9-22(21)32(23)24(19)30-10-12-31(13-11-30)25-27-16(2)14-17(3)28-25/h6-9,14H,5,10-13H2,1-4H3 |
InChI Key |
PHZIKNJJZOQMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=NC(=CC(=N5)C)C |
Origin of Product |
United States |
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